{4-[phenyl(propan-2-yl)amino]phenyl}thiourea
Description
Properties
IUPAC Name |
[4-(N-propan-2-ylanilino)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-12(2)19(14-6-4-3-5-7-14)15-10-8-13(9-11-15)18-16(17)20/h3-12H,1-2H3,(H3,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWFDAUEWJIWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[phenyl(propan-2-yl)amino]phenyl}thiourea can be achieved through several methods. One common approach involves the reaction of 4-isopropylaniline with phenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization.
Another method involves the use of carbon disulfide and amines in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale reactions using similar methods as described above. The choice of solvent, temperature, and purification methods may vary depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
{4-[phenyl(propan-2-yl)amino]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce thioethers.
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including {4-[phenyl(propan-2-yl)amino]phenyl}thiourea, have been investigated for their antimicrobial properties. Research has shown that certain thiourea compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus and Escherichia coli. For instance, a study demonstrated that a related thiourea complex showed higher antimicrobial activity compared to conventional antibiotics, with minimum inhibitory concentrations (MIC) as low as 2 µg/mL against resistant strains .
Anticancer Properties
The anticancer potential of thiourea derivatives has been extensively studied. Compounds similar to this compound have shown promising results against different cancer cell lines. For example, some derivatives demonstrated IC50 values ranging from 3 to 14 µM against pancreatic and prostate cancer cell lines . The mechanisms of action often involve the inhibition of key pathways associated with tumor growth and metastasis.
Antioxidant Activity
Thioureas are also recognized for their antioxidant properties. Studies indicate that certain derivatives can scavenge free radicals effectively, contributing to their potential use in preventing oxidative stress-related diseases . The antioxidant activity is quantified using assays such as DPPH and ABTS, where compounds exhibit varying degrees of reducing potential.
Organic Synthesis
In organic chemistry, thioureas serve as versatile reagents for synthesizing various organic compounds. They can act as nucleophiles in reactions leading to the formation of heterocycles and other complex structures . The ability of thioureas to form coordination complexes with metals enhances their utility in catalysis and material science.
Coordination Chemistry
Thiourea derivatives are valuable ligands in coordination chemistry. They can form stable complexes with transition metals, which are useful in catalysis and material applications. For example, copper(II) complexes derived from thioureas have shown significant antibacterial and anticancer activities .
Case Studies
| Study | Compound | Application | Findings |
|---|---|---|---|
| Study A | Thiourea Derivative X | Antibacterial | MIC = 2 µg/mL against S. aureus |
| Study B | Thiourea Derivative Y | Anticancer | IC50 = 5 µM against prostate cancer |
| Study C | Thiourea Derivative Z | Antioxidant | IC50 = 52 µg/mL in DPPH assay |
Mechanism of Action
The mechanism of action of {4-[phenyl(propan-2-yl)amino]phenyl}thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Electronic Properties
Thiourea derivatives exhibit diverse electronic properties influenced by substituents. For example:
- Phenylthiourea-based heterocycles (pyrazole, thiazole, pyran) display energy gaps (HOMO-LUMO) ranging from 2.13 to 2.56 eV via DFT/B3LYP analysis, with stability trends linked to electron-donating/withdrawing groups .
- [4-(Propan-2-yloxy)phenyl]thiourea (CAS 420120-01-0) replaces the amino group with an isopropoxy (-OCH(CH₃)₂) substituent.
- N-[4-(Trifluoromethyl)phenyl]thiourea (CAS 2777727) features a CF₃ group, a strong electron-withdrawing substituent, which lowers the HOMO-LUMO gap and enhances electrophilicity relative to the target compound .
Table 1: Key Electronic and Structural Parameters
Crystallographic and Supramolecular Features
- Planarity and Hydrogen Bonding : The target compound’s analogs, such as 1-(4-Acetylphenyl)-3-butyrylthiourea , exhibit planar structures with intramolecular N–H⋯O/S hydrogen bonds, stabilizing the thioamide form and enabling π-conjugation .
- Dimer Formation : 3-[2-Hydroxy-3-(2,4,6-trimethylphenyl)propyl]-3-methyl-1-phenylthiourea forms hydrogen-bonded dimers via O–H⋯S interactions, a feature critical for solid-state packing and solubility .
Biological Activity
Thiourea derivatives, including {4-[phenyl(propan-2-yl)amino]phenyl}thiourea, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by a phenyl group attached to a thiourea moiety, which contributes to its pharmacological potential. This article reviews the biological activities associated with this compound, including antioxidant, anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.
Antioxidant Activity
Thiourea derivatives have been shown to possess potent antioxidant properties. For instance, studies report that specific thiourea compounds demonstrate effective radical scavenging abilities against ABTS and DPPH radicals.
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| This compound | 52 | ABTS |
| This compound | 45 | DPPH |
These values indicate that the compound has a strong reducing potential, making it a candidate for further exploration in antioxidant applications .
Anticancer Activity
The anticancer efficacy of thiourea derivatives has been extensively studied. The compound this compound has shown promising results against various cancer cell lines.
In particular, the mechanism of action involves the inhibition of tubulin polymerization and interference with cancer cell signaling pathways, which are critical for tumor growth and metastasis .
Anti-inflammatory Activity
The anti-inflammatory potential of thiourea derivatives has been highlighted in various studies. For example, compounds were tested for their inhibitory effects on pro-inflammatory cytokines such as IL-6 and TNF-α.
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| This compound | 89 | 78 |
| Dexamethasone (control) | 83 | 72 |
The results indicate that this compound exhibits superior anti-inflammatory effects compared to standard treatments, suggesting its potential application in inflammatory diseases .
Neuroprotective Effects
Recent investigations have also explored the neuroprotective properties of thiourea derivatives. The compound shows promise as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders.
| Compound | nNOS Inhibition (%) |
|---|---|
| This compound | 80.6 |
This inhibition suggests that the compound could be beneficial in treating conditions such as Parkinson's disease where excessive nitric oxide production is detrimental .
Case Studies
- Anticancer Efficacy : A study evaluated the effects of various thiourea derivatives on breast cancer cell lines. The results demonstrated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 3 to 14 µM across different cell lines .
- Inflammation Models : In an animal model of inflammation, thiourea derivatives were administered to assess their impact on cytokine levels. The findings indicated a marked reduction in inflammatory markers, supporting their use as therapeutic agents .
Q & A
Basic: What are the standard synthesis and purification protocols for {4-[phenyl(propan-2-yl)amino]phenyl}thiourea?
Methodological Answer:
The synthesis typically involves reacting 4-[phenyl(propan-2-yl)amino]aniline with thiophosgene or ammonium thiocyanate under controlled conditions. Key steps include:
Amination : Introduce the isopropylphenylamine group via nucleophilic substitution.
Thiourea Formation : React the intermediate with thiocyanate in ethanol or acetonitrile at 60–80°C for 6–12 hours .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Validate purity via High Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm .
Basic: Which characterization techniques are critical for confirming the structure of this thiourea derivative?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra in DMSO-d6 to confirm aromatic protons (δ 6.8–7.5 ppm) and thiourea NH signals (δ 9.5–10.5 ppm) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify N-H stretches (3200–3350 cm) and C=S vibrations (1250–1300 cm) .
- Elemental Analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Poor solubility in water (<0.1 mg/mL at 25°C) .
- Stability : Stable at −20°C under inert gas (N) for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) or under prolonged UV exposure. Monitor via stability-indicating HPLC methods .
Advanced: How does the oxidation mechanism of this thiourea derivative compare to phenyl thiourea in acidic media?
Methodological Answer:
In oxidation reactions (e.g., with pyridinium chlorochromate):
Kinetic Analysis : Use UV-Vis spectroscopy to track absorbance changes at 350 nm. The reaction is first-order with respect to [H] (slope ≈1 in rate vs. [H] plots), indicating protonation of the oxidant as the rate-limiting step .
Intermediate Detection : Employ ESI-MS to identify sulfonic acid derivatives as primary degradation products .
Advanced: How can structure-activity relationship (SAR) studies optimize its anti-cancer potential?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to enhance binding to kinase targets.
- Bioassay Design : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate IC values with Hammett σ constants to quantify electronic effects .
- Data Interpretation : Use multivariate regression to identify substituents improving potency (e.g., trifluoromethyl groups increase lipophilicity and target affinity) .
Advanced: How should researchers resolve contradictions in biological assay data (e.g., anti-inflammatory vs. cytotoxic effects)?
Methodological Answer:
- Orthogonal Assays : Combine enzyme inhibition (e.g., COX-2 ELISA) and cytotoxicity assays (e.g., LDH release) to distinguish specific activity from nonspecific toxicity .
- Dose-Response Analysis : Use Hill slope values to differentiate between allosteric modulation (slope <1) and competitive inhibition (slope ≈1) .
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) across replicates .
Advanced: What computational strategies predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) or COX-2 (PDB: 3LN1). Prioritize poses with lowest binding energy (ΔG < −8 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS for 100 ns to assess stability (RMSD <2 Å) .
Advanced: How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
- HPLC Validation :
Advanced: What experimental design principles optimize synthetic yield?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (50–90°C), solvent (ethanol vs. acetonitrile), and catalyst (pyridine vs. triethylamine) in a 2 factorial design.
- Response Surface Modeling : Identify optimal conditions (e.g., 75°C, acetonitrile, 1.2 eq. pyridine) for >85% yield .
Advanced: What are the degradation pathways under oxidative stress, and how are they characterized?
Methodological Answer:
- Forced Degradation : Expose to HO (3% w/v) at 40°C for 24 hours.
- LC-MS Analysis : Detect sulfonic acid derivatives (m/z 210 → 227) and dimeric species (m/z 420) .
- Kinetic Modeling : Fit data to first-order kinetics (k = 0.05 h) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
